OsvaRen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

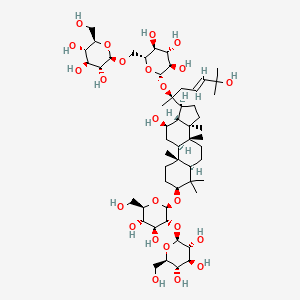

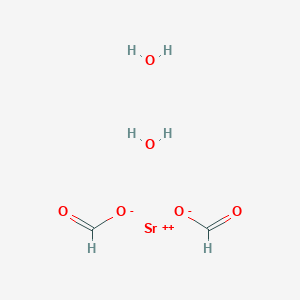

OsvaRen is a pharmaceutical compound used primarily as a phosphate binder in patients with chronic kidney disease undergoing dialysis. It is a combination of calcium acetate and magnesium carbonate, which work together to reduce high blood phosphate levels, a common issue in patients with renal impairment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

OsvaRen is synthesized by combining calcium acetate and magnesium carbonate. The preparation involves the reaction of calcium acetate with magnesium carbonate under controlled conditions to form a stable compound that can effectively bind phosphate in the gastrointestinal tract .

Industrial Production Methods

The industrial production of this compound involves the precise mixing of calcium acetate and magnesium carbonate in specific ratios to ensure the correct dosage of each component. The mixture is then processed into film-coated tablets, which are designed to be taken orally. The tablets are produced under stringent quality control measures to ensure consistency and efficacy .

Análisis De Reacciones Químicas

Types of Reactions

OsvaRen undergoes several chemical reactions in the body, primarily involving the binding of phosphate. The key reactions include:

Phosphate Binding: Calcium acetate and magnesium carbonate react with dietary phosphate to form insoluble calcium and magnesium phosphate salts, which are then excreted in the feces

Common Reagents and Conditions

The primary reagents involved in the reactions of this compound are calcium acetate, magnesium carbonate, and dietary phosphate. The reactions occur in the gastrointestinal tract under physiological conditions, typically at a pH of 6-8 .

Major Products Formed

The major products formed from the reactions of this compound are insoluble calcium phosphate and magnesium phosphate salts, which are excreted from the body, thereby reducing serum phosphate levels .

Aplicaciones Científicas De Investigación

OsvaRen has several scientific research applications, particularly in the fields of medicine and nephrology. Some of its key applications include:

Treatment of Hyperphosphatemia: This compound is used to manage high blood phosphate levels in patients with chronic kidney disease undergoing dialysis.

Comparative Studies: This compound has been compared with other phosphate binders, such as sevelamer hydrochloride, in clinical trials to evaluate its effectiveness and safety

Mecanismo De Acción

The mechanism of action of OsvaRen involves the binding of dietary phosphate in the gastrointestinal tract. Calcium acetate and magnesium carbonate react with phosphate to form insoluble salts, which are then excreted in the feces. This process reduces the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels. The compound’s effectiveness is enhanced by its ability to bind phosphate at a pH of 6-8, making it suitable for patients with varying levels of stomach acidity .

Comparación Con Compuestos Similares

OsvaRen is often compared with other phosphate binders, such as:

Sevelamer Hydrochloride (Renagel): Both this compound and sevelamer hydrochloride are effective in reducing serum phosphate levels. .

Calcium Carbonate: While calcium carbonate is also used as a phosphate binder, it carries a higher risk of hypercalcemia compared to this compound, which combines calcium acetate with magnesium carbonate to mitigate this risk

This compound’s unique combination of calcium acetate and magnesium carbonate offers a balanced approach to phosphate binding, reducing the risk of hypercalcemia and providing a cost-effective alternative to other phosphate binders .

Propiedades

Número CAS |

1173882-48-8 |

|---|---|

Fórmula molecular |

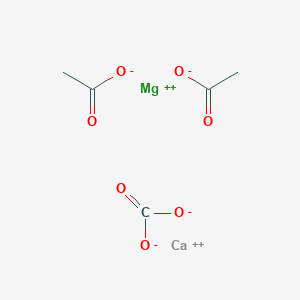

C5H6CaMgO7 |

Peso molecular |

242.48 g/mol |

Nombre IUPAC |

calcium;magnesium;diacetate;carbonate |

InChI |

InChI=1S/2C2H4O2.CH2O3.Ca.Mg/c2*1-2(3)4;2-1(3)4;;/h2*1H3,(H,3,4);(H2,2,3,4);;/q;;;2*+2/p-4 |

Clave InChI |

JXDFHWDMILPNON-UHFFFAOYSA-J |

SMILES canónico |

CC(=O)[O-].CC(=O)[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

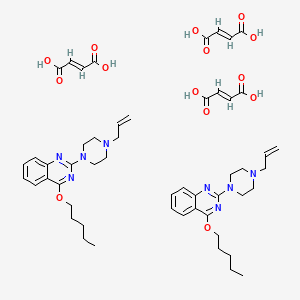

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)